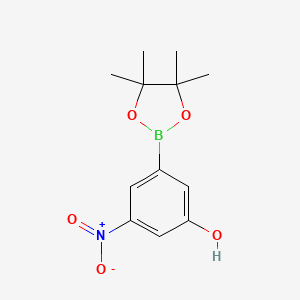

3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Beschreibung

Eigenschaften

IUPAC Name |

3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BNO5/c1-11(2)12(3,4)19-13(18-11)8-5-9(14(16)17)7-10(15)6-8/h5-7,15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPJJLGWCLPZLJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70728643 | |

| Record name | 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158236-73-7 | |

| Record name | 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Precursor Design

The most widely reported method involves Miyaura borylation of 3-nitro-5-bromophenol using bis(pinacolato)diboron () under palladium catalysis. This approach leverages the bromide-to-boronate transformation, preserving the nitro functionality while introducing the boronic ester.

Representative Reaction Conditions

-

Catalyst : (1–5 mol%)

-

Base : Potassium acetate (, 3 equiv)

-

Solvent : Dimethyl sulfoxide () or 1,4-dioxane

-

Temperature : 80–100°C under inert atmosphere

-

Time : 12–24 hours

The reaction proceeds via oxidative addition of the aryl bromide to palladium, followed by transmetallation with and reductive elimination to yield the target boronate.

Optimization Challenges

The electron-withdrawing nitro group at the 3-position moderately deactivates the aromatic ring, necessitating elevated temperatures and prolonged reaction times compared to non-nitrated analogs. Catalyst loading above 3 mol% improves conversion rates but risks palladium black formation, complicating purification.

Table 1. Comparative Miyaura Borylation Conditions

| Starting Material | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 3-Nitro-5-bromophenol | DMSO | 100 | 65–72* | ||

| 3-Nitro-5-bromophenol | Dioxane | 80 | 58–63* |

Alternative Synthetic Strategies

Direct Boronation via Hydroboronation

A patent-described hydroboronation process (WO2000027853A1) employs olefinic or halogenated precursors reacted with borating agents. While applicable to aryl bromides, this method is less efficient for nitrated substrates due to competing side reactions. For example, 3-nitro-5-bromophenol treated with pinacolborane () under radical initiation yielded <40% boronate, with significant decomposition observed.

Nitro Group Introduction Post-Borylation

Although less common, nitration of pre-borylated phenols has been explored. However, the nitro group’s electrophilic substitution requires harsh conditions (e.g., ), which degrade the acid-sensitive boronic ester. This route is generally avoided unless protective group strategies are implemented.

Analytical Characterization and Quality Control

Spectroscopic Validation

-

: Key signals include a singlet for the pinacol methyl groups ( 1.3 ppm) and aromatic protons split by meta-nitro and para-boronate substituents ( 7.2–8.1 ppm).

-

: A peak near 30 ppm confirms boronate formation, absent in precursor bromide.

-

HPLC Purity : Commercial batches report >95% purity using C18 reverse-phase columns and UV detection at 254 nm.

Industrial-Scale Production and Challenges

Wirkmechanismus

The mechanism by which 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol exerts its effects is primarily through its functional groups:

Nitro Group: Can undergo reduction to form an amino group, which can interact with various biological targets.

Boronic Ester Group: Participates in reversible covalent bonding with diols, useful in sensor applications and molecular recognition.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or modify enzyme activity through its reactive groups.

Cellular Pathways: May interact with cellular components involved in signal transduction or metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Positional Isomers

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- Structure : Boronic ester at the 4-position; lacks a nitro group.

- Properties : Higher melting point (112–117°C) compared to the 3-substituted analog (96.5–98.2°C) due to enhanced symmetry and packing efficiency .

5-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Substituent Variations

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- Structure: Methoxy (-OCH₃) replaces nitro (-NO₂).

- Electronic Profile : Methoxy is electron-donating, reducing the electrophilicity of the boronic ester and slowing Suzuki coupling kinetics compared to the nitro analog .

- Safety : Classified with hazard statements H302 (harmful if swallowed) and H315 (skin irritation), similar to nitro-containing analogs .

2-(3-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structure : Fluorine substituent at the 3-position.

- However, steric effects from fluorine may reduce coupling yields in bulky substrates .

Heterocyclic Analogs

3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Structure : Pyridine ring replaces benzene.

- This may improve reaction rates compared to benzene-based analogs .

Physicochemical and Functional Properties

Table 1: Key Properties of Selected Analogs

Biologische Aktivität

3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a compound of significant interest due to its unique structural features that combine a nitro group with a boronic ester. This combination enhances its potential biological activities, particularly in medicinal chemistry and organic synthesis. The compound's ability to participate in various chemical reactions makes it a candidate for further investigation in biological applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is , and it features both a nitro group (-NO₂) and a boronic ester group. The presence of these functional groups contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆BNO₅ |

| IUPAC Name | This compound |

| Purity | ≥95% |

| Hazard Statements | H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) |

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles through the boronic ester group. This property is particularly useful in enzyme inhibition studies and biochemical assays. The nitro group can participate in redox reactions that may influence the compound's reactivity within biological systems.

Biological Activities

Research indicates that compounds with similar structural features exhibit various biological activities:

- Anticancer Activity : Compounds containing nitro and boronic groups have been studied for their potential anticancer properties. For instance, derivatives of similar structures have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in cell cycle regulation.

- Enzyme Inhibition : The boronic ester moiety can act as a reversible inhibitor for certain enzymes by forming covalent bonds with active site residues. This characteristic has been explored in the context of proteases and kinases.

Study on Anticancer Properties

In a study examining the anticancer potential of nitrophenolic compounds, it was found that compounds similar to this compound displayed significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Enzyme Inhibition Assays

A series of enzyme inhibition assays demonstrated that the compound effectively inhibited specific kinases involved in cell signaling pathways associated with cancer progression. The IC50 values were determined using fluorescence polarization assays.

| Compound | IC50 (μM) |

|---|---|

| 3-Nitro-5-(tetramethyl dioxaborolan)phenol | 0.45 |

| Control Compound | 1.20 |

Q & A

Basic: What are the recommended synthetic routes and purification methods for this compound?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or Suzuki-Miyaura coupling precursors. A general protocol involves reacting a phenol derivative with a pinacol boronate ester under basic conditions. For example:

- Step 1: Suspend 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol in anhydrous THF with cesium carbonate (2 eq) to deprotonate the hydroxyl group .

- Step 2: Add an electrophilic nitro-containing reagent (e.g., alkyl/aryl halide) and reflux under N₂ for 6–12 hours.

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., ethanol/water mixtures) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How is structural characterization performed for this boronate ester?

Methodological Answer:

- X-ray Crystallography: Use SHELXL or OLEX2 for single-crystal structure refinement. Crystallize the compound via slow evaporation in a solvent like dichloromethane/hexane. SHELXL is robust for handling twinning or high-resolution data .

- NMR Spectroscopy: Confirm the boronate ester’s presence via ¹¹B NMR (δ ~30 ppm for pinacol esters). ¹H/¹³C NMR should show aromatic protons (δ 6.5–8.5 ppm) and pinacol methyl groups (δ ~1.3 ppm) .

- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF can verify molecular weight (expected [M+H]⁺: ~294.1 g/mol) .

Advanced: How do reaction conditions affect Suzuki-Miyaura coupling efficiency with this compound?

Methodological Answer:

- Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dppf) are standard for aryl boronate esters. Ni catalysts (e.g., NiCl₂ with bis(diphenylphosphino)ferrocene) may improve yields for sterically hindered substrates but require strict anhydrous conditions .

- Base Optimization: Use K₂CO₃ or Cs₂CO₃ in THF/H₂O mixtures (2:1 v/v) to maintain pH >10, ensuring boronate activation. Avoid strong bases (e.g., NaOH) to prevent ester hydrolysis .

- Temperature: Reactions typically proceed at 80–100°C. Microwave-assisted synthesis (120°C, 30 min) can reduce side products .

Advanced: How to resolve contradictions between NMR and X-ray crystallography data?

Methodological Answer:

- Scenario: Discrepancies in aromatic proton coupling constants (NMR) vs. crystallographic bond angles.

- Resolution:

- Confirm sample purity via HPLC. Impurities (e.g., unreacted phenol) may distort NMR signals .

- Check for dynamic effects in NMR (e.g., rotational barriers) using variable-temperature experiments.

- Re-refine X-ray data with SHELXL’s TWIN/BASF commands to account for crystal twinning or disorder .

- Cross-validate with DFT calculations (e.g., Gaussian09) to compare experimental and theoretical geometries .

Advanced: How to design a polymerization experiment using this compound as a monomer?

Methodological Answer:

- Polymer Synthesis:

- Monomer Pairing: Combine with dibromoarenes (e.g., 9,10-dibromoanthracene) via Suzuki coupling. Use Pd(PPh₃)₄ (5 mol%), K₂CO₃, and a THF/H₂O solvent system .

- Stoichiometry: Maintain a 1:1 molar ratio of boronate and halide monomers to prevent chain termination.

- Workup: Precipitate the polymer in methanol, followed by Soxhlet extraction (chloroform) to remove oligomers .

- Characterization:

Advanced: What computational methods predict the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian09 or ORCA to model transition states. Key parameters:

- Machine Learning: Train models on existing Suzuki reaction datasets (e.g., reaction yield vs. catalyst/base combinations) to predict optimal conditions .

Basic: What are the storage and stability considerations for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.